molecular formula C9H7NO3 B1585781 3-Acetyl-2-benzoxazolinone CAS No. 24963-28-8

3-Acetyl-2-benzoxazolinone

Cat. No. B1585781
CAS RN: 24963-28-8
M. Wt: 177.16 g/mol
InChI Key: KIIQPJPWSJBTGN-UHFFFAOYSA-N
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Description

3-Acetyl-2-benzoxazolinone is a chemical compound with the molecular formula C9H7NO3 .


Synthesis Analysis

The synthesis of 3-Acetyl-2-benzoxazolinone derivatives involves reacting 2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetylhydrazine with appropriate chalcones . The chemical structures of all compounds are confirmed by elemental analyses, IR, 1H NMR, and ESI–MS .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-benzoxazolinone consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.15700 .


Chemical Reactions Analysis

3-Acetyl-2-benzoxazolinone has been found to participate in reactions that lead to the formation of novel pyrazoline derivatives . These derivatives have been found to inhibit human monoamine oxidase-A selectively .


Physical And Chemical Properties Analysis

3-Acetyl-2-benzoxazolinone has a molecular weight of 177.15700 . It has a density of 1.379 g/cm3 . The boiling point is 292.4ºC at 760 mmHg and the melting point is 92-94ºC .

Scientific Research Applications

Plant Defense Mechanisms and Environmental Impact

3-Acetyl-2-benzoxazolinone, as part of the benzoxazolinones family, has been studied for its role in allelopathy and defense against microbial pathogens. The compound is involved in interactions between plants and their environment, including serving as an allelochemical that provides resistance to crops like maize against pathogenic bacteria, fungi, and insects. It has been observed that maize pathogens such as Fusarium verticillioides can detoxify benzoxazolinones, leading to the accumulation of less toxic transformation products. These interactions suggest potential for the use of benzoxazolinones in biocontrol strategies (C. Bacon et al., 2007).

Potential Therapeutic Applications

Research has highlighted the synthesis of 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of Alzheimer's disease. These compounds have shown inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting stronger activity than standard drugs used in Alzheimer's disease treatment (P. Szymański et al., 2011).

Ecotoxicological Characterization

The ecotoxicological effects of benzoxazinone allelochemicals and their transformation products have been characterized, with a focus on their impact on aquatic organisms like Daphnia magna. These studies help in understanding the environmental fate and potential ecological risks of these compounds (Elena Lo Piparo et al., 2006).

Antimicrobial and Antitumor Studies

Several studies have synthesized and evaluated benzoxazolinone derivatives for their antimicrobial and antitumor activities. These include the creation of novel compounds with potential as cholinesterase inhibitors, as well as studies on the antitumor properties of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics, showing efficacy against leukemia, colon, and ovarian cancer cells (J. Easmon et al., 2006).

Antimicrobial Scaffold Potential

The 1,4-benzoxazin-3-one backbone, related to benzoxazolinones, has been suggested as a potential scaffold for designing new antimicrobial compounds. This is based on the observation that while natural benzoxazinoids might lack potency as antimicrobials, their structural derivatives can exhibit significant activity against pathogenic fungi and bacteria, highlighting the potential for development into effective antimicrobial agents (Wouter J. C. de Bruijn et al., 2018).

Safety And Hazards

3-Acetyl-2-benzoxazolinone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-acetyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-6(11)10-7-4-2-3-5-8(7)13-9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIQPJPWSJBTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179671
Record name 2-Benzoxazolinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-benzoxazolinone

CAS RN

24963-28-8
Record name 3-Acetyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24963-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 3-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024963288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolinone, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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